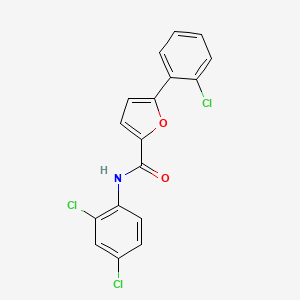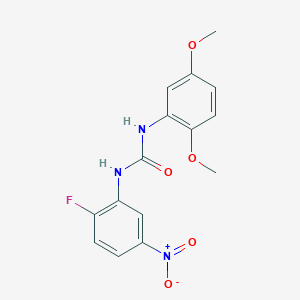
2,7-Dibromo-4-nitro-9h-fluorene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,7-Dibromo-4-nitro-9H-fluorene: is a halogenated polycyclic aromatic compound It is a derivative of fluorene, which is a fundamental structure in organic chemistry known for its stability and unique electronic properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,7-Dibromo-4-nitro-9H-fluorene typically involves multi-step reactions. One common method includes the bromination of fluorene to introduce bromine atoms at the 2 and 7 positions. This can be achieved using bromine in the presence of a catalyst such as iron or aluminum chloride. The nitration step involves introducing a nitro group at the 4 position, which can be done using a mixture of concentrated nitric acid and sulfuric acid under controlled conditions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: The bromine atoms in 2,7-Dibromo-4-nitro-9H-fluorene can undergo nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as tin(II) chloride or hydrogen in the presence of a palladium catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the fluorene core, using oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide in methanol, reflux conditions.
Reduction: Tin(II) chloride in hydrochloric acid, room temperature.
Oxidation: Potassium permanganate in aqueous solution, elevated temperature.
Major Products:
Substitution: Formation of methoxy derivatives.
Reduction: Formation of 2,7-Dibromo-4-amino-9H-fluorene.
Oxidation: Formation of fluorenone derivatives.
Applications De Recherche Scientifique
Chemistry: 2,7-Dibromo-4-nitro-9H-fluorene is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of new materials with specific electronic properties.
Biology and Medicine: The compound’s derivatives are explored for their potential biological activities. For instance, the amino derivative of this compound has been studied for its potential as an anticancer agent.
Industry: In the industrial sector, this compound is used in the production of organic light-emitting diodes (OLEDs) and other electronic devices
Mécanisme D'action
The mechanism of action of 2,7-Dibromo-4-nitro-9H-fluorene and its derivatives depends on the specific application. In electronic devices, the compound acts as a hole-transporting material, facilitating the movement of positive charges through the device. In biological systems, the nitro and amino derivatives can interact with cellular components, potentially disrupting cellular processes and leading to anticancer effects.
Comparaison Avec Des Composés Similaires
2,7-Dibromo-9H-fluorene: Lacks the nitro group, making it less reactive in certain chemical reactions.
2,7-Dibromo-4-amino-9H-fluorene: The amino group provides different reactivity and potential biological activity compared to the nitro group.
2,7-Dibromo-9,9-dioctylfluorene: The addition of alkyl groups enhances solubility and processability in industrial applications.
Uniqueness: 2,7-Dibromo-4-nitro-9H-fluorene stands out due to the presence of both bromine and nitro groups, which confer unique electronic properties and reactivity. This makes it particularly valuable in the synthesis of advanced materials and in research exploring new biological activities.
Propriétés
Numéro CAS |
1785-07-5 |
|---|---|
Formule moléculaire |
C13H7Br2NO2 |
Poids moléculaire |
369.01 g/mol |
Nom IUPAC |
2,7-dibromo-4-nitro-9H-fluorene |
InChI |
InChI=1S/C13H7Br2NO2/c14-9-1-2-11-7(4-9)3-8-5-10(15)6-12(13(8)11)16(17)18/h1-2,4-6H,3H2 |
Clé InChI |
FTPVHHUIHJNXJN-UHFFFAOYSA-N |
SMILES canonique |
C1C2=C(C=CC(=C2)Br)C3=C1C=C(C=C3[N+](=O)[O-])Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


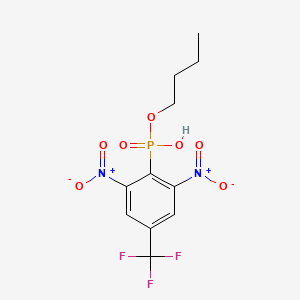
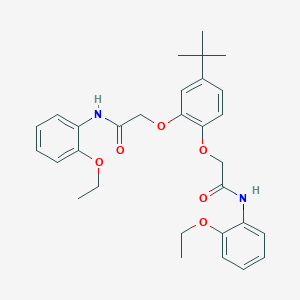
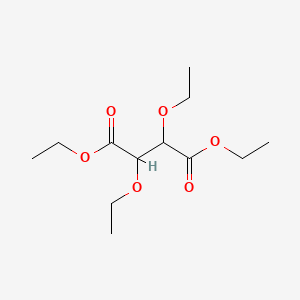


![Benzene, hexakis[[[4-(1,1-dimethylethyl)phenyl]thio]methyl]-](/img/structure/B11954176.png)
![2-Methylthieno[3,2-e][1,3]benzothiazole](/img/structure/B11954181.png)



![N-[4-chloro-2-(trifluoromethyl)phenyl]butanamide](/img/structure/B11954209.png)
